N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, depending on the nucleophile employed .
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe molecule for studying biological pathways and interactions, especially those involving protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biological pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine include:
- 1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride
- tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate
- ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(2,2,2-trifluoroethyl)piperidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5/c16-15(17,18)9-23-6-3-11(4-7-23)8-20-14-12-2-1-5-19-13(12)21-10-22-14/h1-2,5,10-11H,3-4,6-9H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBEDRKHAYDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=C2C=CC=N3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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